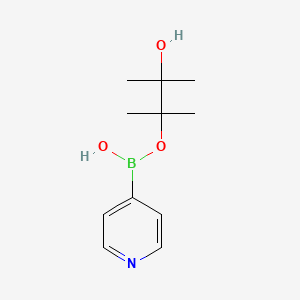
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid is a boron-containing organic compound with potential applications in various fields of chemistry and biology. This compound features a pyridine ring substituted with a borinic acid group and an alkoxy group, making it an interesting subject for research due to its unique chemical properties and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid typically involves the reaction of pyridine derivatives with boronic acids or boronates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid is reacted with an appropriate alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production.
化学反応の分析
Types of Reactions: (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the pyridine ring.
Substitution: The alkoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Modified pyridine derivatives with reduced functional groups.
Substitution: Pyridine derivatives with new functional groups replacing the alkoxy group.
科学的研究の応用
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as boron-containing polymers.
作用機序
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid involves its interaction with molecular targets through its borinic acid group. This group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting therapeutic effects.
類似化合物との比較
Pyridine-4-boronic acid: Similar structure but lacks the alkoxy group.
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridine: Similar structure but lacks the borinic acid group.
4-(Hydroxymethyl)pyridine: Similar pyridine core but different substituents.
Uniqueness: (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid is unique due to the presence of both the borinic acid and alkoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-10(2,14)11(3,4)16-12(15)9-5-7-13-8-6-9/h5-8,14-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVZRDBBEZHVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC=C1)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














